(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-3-oxo-2-azabicyclo[221]heptane-4-carboxylic acid is a structurally unique compound belonging to the class of bicyclic lactams This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of palladium-catalyzed reactions and the availability of starting materials suggest that it can be produced on a larger scale with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic framework, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, involving moderate temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-5-tert-butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid methyl ester
- (1S,4S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
What sets (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the 3-oxo group. This unique combination of features imparts distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2751696-92-9 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.